(E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone

Tubulin binding Microscale thermophoresis Kd determination

(E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone (CAS 592542-50-2, synonym ON is a benzyl styryl sulfone small molecule with the molecular formula C19H23NO6S and molecular weight of 393.45 g/mol. It is a late-stage synthetic intermediate in the manufacture of rigosertib (ON and functions as a direct tubulin polymerization inhibitor that exerts microtubule-destabilizing effects in cells.

Molecular Formula C19H23NO6S
Molecular Weight 393.5 g/mol
Cat. No. B12449951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone
Molecular FormulaC19H23NO6S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)N
InChIInChI=1S/C19H23NO6S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11H,12,20H2,1-4H3
InChIKeyKUTAVMCJCVADGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone (ON 01500): Core Identity and Procurement Baseline


(E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone (CAS 592542-50-2, synonym ON 01500) is a benzyl styryl sulfone small molecule with the molecular formula C19H23NO6S and molecular weight of 393.45 g/mol. It is a late-stage synthetic intermediate in the manufacture of rigosertib (ON 01910) and functions as a direct tubulin polymerization inhibitor that exerts microtubule-destabilizing effects in cells [1]. Structurally, it bears a free 3-amino group on the benzyl ring, distinguishing it from rigosertib, which carries a glycyl substitution at this position [2]. This compound is available from multiple commercial vendors as a research-grade small molecule, typically at ≥98% purity, and is used as both a pharmacological probe and a reference standard for rigosertib impurity profiling .

Why (E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone Cannot Be Substituted with Other Benzyl Styryl Sulfones


Benzyl styryl sulfones sharing the 2,4,6-trimethoxystyryl sulfone scaffold are not functionally interchangeable. A single modification at the benzyl ring 3-position—amino (ON 01500), glycyl (rigosertib/ON 01910), or hydroxy (ON 013100)—produces compounds with fundamentally distinct target engagement profiles and mechanisms of action [1]. The free 3-amino group of ON 01500 confers direct, high-affinity tubulin binding (Kd 21 nM), whereas the glycyl analog rigosertib lacks detectable tubulin binding entirely and instead acts as a RAS-mimetic multi-kinase inhibitor [2]. Consequently, substituting commercial-grade rigosertib for ON 01500 in a tubulin-targeting experiment introduces a confounding impurity (~5% ON 01500 in non-clinical-grade rigosertib) that has been demonstrated to be solely responsible for all tubulin-depolymerizing activity observed in such preparations [3]. Procurement of the defined, pure compound is therefore essential for mechanistic reproducibility.

Quantitative Differentiation of (E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone from Closest Analogs


Tubulin Binding Affinity: ON 01500 vs. Rigosertib (ON 01910) vs. Vincristine by Microscale Thermophoresis (MST)

ON 01500 binds directly to purified tubulin with a dissociation constant (Kd) of 21 nM, determined by microscale thermophoresis (MST) using purified tubulin labeled with the Monolith NT RED-NHS kit and incubated with increasing concentrations of compound for 30 min [1]. Under identical experimental conditions, vincristine, a clinical tubulin-depolymerizing agent, exhibited a Kd of 74 nM. By contrast, clinical-grade rigosertib (O-RGS) showed no detectable tubulin binding at concentrations up to 100 µM [1]. This establishes ON 01500 as having approximately 3.5-fold higher tubulin affinity than vincristine, while rigosertib is completely devoid of tubulin-binding activity.

Tubulin binding Microscale thermophoresis Kd determination

Tubulin Polymerization Inhibition Potency: ON 01500 vs. Clinical-Grade Rigosertib in Cell-Free Tubulin Polymerization Assay

In a fluorescence-based tubulin polymerization assay using MAP-rich tubulin (25 µg) with 1 mM GTP and fluorescence reporter at 37°C, ON 01500 induced complete tubulin depolymerization at a concentration of 1 µM [1]. Clinical-grade rigosertib (O-RGS, >99.9% pure) exhibited little or no tubulin-depolymerizing activity at doses up to 50 µM, with only a minor delay in polymerization observed at 50–100 µM attributable to residual contaminants (<0.1%) [1]. This represents at least a 50-fold potency differential for tubulin depolymerization between ON 01500 and authentic rigosertib.

Tubulin polymerization Microtubule destabilization Fluorescence assay

Multi-Drug Resistance (MDR) Pump Substrate Status: ON 01500 vs. Classic Tubulin Poisons

ON 01500 has been characterized as not being a substrate for the multi-drug resistance (MDR) efflux pump, a property it shares with ON 013100 [1]. This stands in contrast to several clinically used tubulin-targeting agents, including vincristine and vinblastine, which are well-established substrates for P-glycoprotein-mediated efflux, contributing to acquired drug resistance [2]. The MDR-non-substrate profile of ON 01500 suggests retained cytotoxic activity against MDR-expressing cancer cell lines, though direct comparative cell-based resistance index data (e.g., IC50 ratio in MDR+ vs. MDR− isogenic pairs) for ON 01500 specifically remain to be published in peer-reviewed form.

Multi-drug resistance MDR pump P-glycoprotein

Purity-Dependent Confounding: ON 01500 Impurity in Commercial-Grade Rigosertib and Its Consequences

LC-MS/MS analysis has demonstrated that commercially sourced rigosertib (S-RGS, Selleckchem) contains approximately 5% ON 01500 as a contaminant, whereas clinical-grade rigosertib obtained directly from Onconova Therapeutics contains undetectable levels of this impurity [1]. Critically, the tubulin-depolymerizing activity observed in S-RGS at concentrations above 25 µM (reaching complete depolymerization at 100 µM) can be entirely accounted for by the 5% ON 01500 content, confirming that authentic rigosertib itself does not bind tubulin [1]. This finding has caused significant controversy in the literature, with conflicting reports on rigosertib's mechanism of action traced directly to impurity content differences [2].

Rigosertib impurity ON 01500 contamination Pharmacological reproducibility

Chemical Structure and Target Selectivity: ON 01500 (Free Amine) vs. ON 01910 (Glycyl) vs. ON 013100 (Hydroxy)

The three benzyl styryl sulfone analogs—ON 01500 (3-amino), rigosertib (3-glycyl), and ON 013100 (3-hydroxy)—differ exclusively in the substituent at the benzyl ring 3-position, yet this single modification redirects primary target engagement [1]. ON 01500 (free NH₂) binds tubulin directly (Kd 21 nM) [1]. Rigosertib (NH-CH₂-COOH) acts as a RAS mimetic binding to RAS-binding domains of RAF/PI3K effectors (Kd for RAF-RBD in the low nanomolar range by MST) and inhibits PLK1 with an IC50 of 9 nM in cell-free assays . ON 013100 (OH) functions as a mitotic inhibitor suppressing cyclin D1 expression and CDK4 activity, with GI50 values of 6.7–11.2 nM across multiple cancer cell lines . Thus, the three compounds address orthogonal molecular targets despite near-identical core scaffolds, precluding functional interchangeability.

Structure-activity relationship Benzyl styryl sulfone Target selectivity

Degradation Susceptibility: ON 01500 as a Photodegradation Product of Rigosertib

Rigosertib is susceptible to photodegradation, resulting in the formation of ON 01500 under conditions of elevated temperature, acidic pH, or exposure to intense light [1]. This chemical instability has practical implications: rigosertib samples stored or handled improperly may accumulate ON 01500, confounding tubulin-related assay readouts [2]. Pure ON 01500, by contrast, serves as a defined chemical entity without the risk of interconversion. This distinction is particularly relevant for laboratories conducting long-term stability studies or using rigosertib in light-exposed experimental setups.

Photodegradation Stability Storage conditions

Optimal Research and Industrial Use Cases for (E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone


Tubulin Polymerization Inhibitor in Microtubule Dynamics Research

ON 01500 is optimally deployed as a defined, potent tubulin polymerization inhibitor (Kd = 21 nM; complete depolymerization at 1 µM) in cell-free and cell-based microtubule dynamics studies [1]. Unlike clinical-grade rigosertib, which lacks tubulin-binding activity, ON 01500 directly targets tubulin, making it suitable for mechanistic studies of microtubule destabilization, mitotic arrest, and apoptosis induction via spindle disruption [1]. Its 3.5-fold higher tubulin affinity compared to vincristine (Kd 74 nM) further positions it as a high-affinity probe for tubulin binding site characterization.

Reference Standard for Rigosertib Impurity Profiling and Quality Control

As the key late-stage intermediate impurity in rigosertib synthesis—present at approximately 5% in commercial-grade rigosertib preparations—ON 01500 serves as an essential reference standard for analytical method development, impurity profiling, and batch-release quality control in rigosertib manufacturing [1]. Regulatory guidelines require identification and quantification of this impurity (designated Rigosertib Impurity 7), and pure ON 01500 is the definitive reference material for HPLC, LC-MS/MS, and NMR-based purity assessments [2].

Antibody-Drug Conjugate (ADC) Payload Development and MDR-Evading Cytotoxins

ON 01500's profile as a non-MDR-substrate cytotoxic agent with low nanomolar potency, combined with a free amine handle suitable for linker conjugation, has been exploited in ADC payload development programs [1]. Its resistance to MDR-mediated efflux (unlike vinca alkaloid payloads) and compatibility with serum-stable, self-immolative linker chemistries make it a candidate for targeted intracellular delivery of tubulin-destabilizing payloads in oncology ADC research [1].

Structure-Activity Relationship (SAR) Studies of Benzyl Styryl Sulfone Pharmacophores

The defined structural difference between ON 01500 (free 3-NH₂), rigosertib (3-NH-CH₂-COOH), and ON 013100 (3-OH) provides a minimal chemical perturbation series for SAR studies dissecting how benzyl ring substitution governs target selectivity between tubulin, RAS-effector binding, and cyclin D/CDK4 pathways [1][2]. Procurement of pure ON 01500 is essential for these studies to avoid the confounding tubulin activity introduced when using impure rigosertib batches.

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